1-(3,4-Dimethylphenyl)prop-2-en-1-amine
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Overview
Description
1-(3,4-Dimethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C₁₀H₁₄N. It is characterized by a phenyl ring substituted with two methyl groups at positions 3 and 4, and an amino group attached to a prop-2-en-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)prop-2-en-1-amine can be synthesized through several methods, including:
Reduction of Nitro Compounds: Starting with 1-(3,4-dimethylphenyl)prop-2-en-1-one, the nitro group can be reduced using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Amination of Alkenes: The compound can also be synthesized by the amination of 1-(3,4-dimethylphenyl)prop-2-en-1-one using ammonia or an amine source under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the reduction of nitro compounds or the amination of alkenes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution Reactions: Nucleophiles such as halides and sulfonates are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro compound (1-(3,4-dimethylphenyl)prop-2-en-1-one)
Reduction: Amine (this compound) or alcohol (1-(3,4-dimethylphenyl)propan-1-ol)
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of phenyl groups with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(3,4-Dimethylphenyl)prop-2-en-1-amine is similar to other phenyl-substituted amines, such as 1-(2,4-dimethylphenyl)prop-2-en-1-amine and 1-(3,5-dimethylphenyl)prop-2-en-1-amine. its unique substitution pattern at positions 3 and 4 gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)prop-2-en-1-amine
1-(3,5-Dimethylphenyl)prop-2-en-1-amine
1-(2,3-Dimethylphenyl)prop-2-en-1-amine
1-(3,4-Dimethylphenyl)ethan-1-amine
This comprehensive overview provides a detailed understanding of 1-(3,4-Dimethylphenyl)prop-2-en-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(3,4-Dimethylphenyl)prop-2-en-1-amine, also known as N-(1-(3,4-dimethylphenyl)ethyl)prop-2-en-1-amine, is an organic compound classified as an amine. Its unique structure, characterized by a prop-2-en-1-amine moiety attached to a 3,4-dimethylphenyl group, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C13H17N
- Molecular Weight : 189.30 g/mol
- Structural Characteristics : The presence of two methyl groups on the phenyl ring and the propene moiety significantly influence its chemical reactivity and biological properties.
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit antimicrobial and anticancer properties. The mechanisms underlying these activities involve interactions with specific molecular targets within various biological pathways.
Antimicrobial Activity
Research has shown that compounds similar to this compound possess significant antimicrobial effects. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For example, compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation across various cell lines.
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of derivatives similar to this compound against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicated IC50 values ranging from 30 to 43 nM for certain derivatives, suggesting strong antiproliferative activity compared to established anticancer agents like CA-4 .
- Mechanism of Action : Further investigations revealed that some derivatives could induce apoptosis in cancer cells through intrinsic pathways. This was confirmed by observing mitochondrial depolarization and activation of caspase enzymes .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Anticancer Activity (IC50) | Unique Features |
---|---|---|---|
This compound | C13H17N | TBD | Contains a propene moiety |
CA-4 | C14H15N | 4–5 nM (HeLa) | Established anticancer agent |
N-(Phenylethyl)prop-2-en-1-amine | C12H15N | TBD | Lacks methyl substitutions |
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h4-7,11H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQNSNFFQQICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C=C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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